Product packaging for (S)-1,5-Hexadien-3-ol(Cat. No.:CAS No. 51769-28-9)

(S)-1,5-Hexadien-3-ol

Cat. No.: B12698520
CAS No.: 51769-28-9
M. Wt: 98.14 g/mol
InChI Key: SZYLTIUVWARXOO-ZCFIWIBFSA-N
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Description

Significance of Chiral Dienols as Foundational Motifs in Natural Products

Chirality is a fundamental characteristic of many biologically active molecules, and nature often produces only a single enantiomer of a complex compound. pharmabiz.com Chiral dienols are important structural subunits found in a variety of natural products, including terpenes, macrolides, and marine metabolites. nih.gov The stereochemistry of these dienol moieties is often crucial for their biological function, dictating how they interact with chiral biological targets like enzymes and receptors. pharmabiz.com

The "chiral pool," which is the collection of abundant, naturally occurring chiral molecules, serves as a valuable source of starting materials for synthetic chemists. nih.gov By using these pre-existing chiral centers, chemists can devise more efficient and economical synthetic routes to complex targets. Chiral dienols, whether sourced directly from nature or prepared through asymmetric synthesis, are integral to this strategy. Their utility is demonstrated in their incorporation into synthetic pathways leading to polycyclic terpenes and other intricate natural structures. nih.gov The precise spatial arrangement of the hydroxyl and alkene groups in a chiral dienol allows for diastereoselective reactions, such as guided epoxidations, cyclizations, and cycloadditions, which are essential for building the stereochemically rich frameworks of natural products. acs.orgresearchgate.net

Enantiomer Specificity: The Crucial Role of the (S)-Configuration

While chiral dienols are broadly important, the specific configuration of the stereocenter is paramount in total synthesis. The absolute stereochemistry of the starting material often dictates the stereochemical outcome of the final, complex product. The (S)-enantiomer of 1,5-hexadien-3-ol (B146999), in particular, has been identified as a key precursor for the synthesis of specific, biologically active natural products.

A prominent example is the enantioselective total synthesis of (+)-obtusenyne, a halogenated nine-membered cyclic ether isolated from the marine red alga Laurencia obtusa. bris.ac.uk The successful synthesis of the natural (+)-enantiomer of obtusenyne (B1250754) relied on starting with the (S)-configuration of 1,5-hexadien-3-ol. bris.ac.uksigmaaldrich.com The synthesis begins with the racemic 1,5-hexadien-3-ol, which undergoes a Sharpless kinetic resolution. In this key step, the (R)-enantiomer is selectively oxidized, leaving the desired (S)-1,5-hexadien-3-ol with high enantiomeric excess. bris.ac.uk This enantiopure alcohol is then carried through a multi-step sequence, where its (S)-stereocenter directs the formation of subsequent stereocenters, ultimately leading to the correct absolute configuration of (+)-obtusenyne. bris.ac.uk This illustrates that access to a specific enantiomer like this compound is not merely beneficial but absolutely essential for achieving the target molecule in its naturally active form.

Overview of this compound as a Versatile Chiral Building Block

This compound is a highly versatile chiral building block due to the presence of three distinct functional groups: a secondary alcohol, a monosubstituted terminal alkene, and a 1,2-disubstituted internal alkene. This arrangement allows for a diverse range of selective chemical transformations. The hydroxyl group can be used to direct reactions, act as a nucleophile, or be transformed into other functional groups. The two double bonds are reactive sites for numerous carbon-carbon bond-forming reactions.

Its utility is prominently highlighted in the synthesis of complex cyclic compounds. For instance, after its initial use in the synthesis of (+)-obtusenyne, the core nine-membered oxocene ring was constructed via a ring-closing metathesis (RCM) reaction, a powerful method for forming rings that relies on the presence of the two terminal vinyl groups in the precursor derived from this compound. bris.ac.uksigmaaldrich.com Similarly, it is a key starting reagent for the enantioselective synthesis of (+)-rogioloxepane A, where it is used in an asymmetric glycolate (B3277807) alkylation and a subsequent ring-closing metathesis to construct the oxepene core.

The reactivity of this building block extends to sigmatropic rearrangements, such as the Cope and oxy-Cope rearrangements, which are powerful methods for stereoselectively forming new carbon-carbon bonds and reorganizing molecular frameworks. acs.orgacs.org The defined stereochemistry at the C3 position influences the transition state geometry of these rearrangements, allowing for the predictable transfer of chirality and the formation of new stereocenters.

Table 1: Physicochemical Properties of 1,5-Hexadien-3-ol

This table summarizes key properties of the racemic compound. The (S)-enantiomer shares these physical properties, differing only in its optical rotation.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O scbt.comnist.gov
Molecular Weight 98.14 g/mol sigmaaldrich.comscbt.comnih.gov
CAS Number 924-41-4 sigmaaldrich.comnist.govnih.gov
Density 0.878 g/mL at 25 °C sigmaaldrich.comthegoodscentscompany.com
Boiling Point 133.5 °C at 760 mmHg thegoodscentscompany.com
Refractive Index n20/D 1.448 sigmaaldrich.comthegoodscentscompany.com
IUPAC Name hexa-1,5-dien-3-ol nist.govnih.gov

Table 2: Synthetic Applications of this compound

This table highlights key transformations and applications of the chiral building block.

Target Molecule / Reaction TypeKey Reaction(s)PurposeReference(s)
(+)-Obtusenyne Sharpless kinetic resolution, Ring-closing metathesisTotal synthesis of a marine natural product bris.ac.uksigmaaldrich.com
(+)-Rogioloxepane A Asymmetric glycolate alkylation, Ring-closing metathesisTotal synthesis of a marine natural product
Functionalized Cyclohexenes Diels-Alder ReactionConstruction of functionalized six-membered rings researchgate.netjst.go.jp
γ,δ-Unsaturated Aldehydes Anionic Oxy-Cope RearrangementStereoselective C-C bond formation and skeletal rearrangement acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B12698520 (S)-1,5-Hexadien-3-ol CAS No. 51769-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51769-28-9

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(3S)-hexa-1,5-dien-3-ol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m1/s1

InChI Key

SZYLTIUVWARXOO-ZCFIWIBFSA-N

Isomeric SMILES

C=CC[C@@H](C=C)O

Canonical SMILES

C=CCC(C=C)O

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of S 1,5 Hexadien 3 Ol

Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For a molecule like (S)-1,5-Hexadien-3-ol, a versatile chiral building block, several advanced strategies have been developed to control its stereochemistry. These methods leverage chiral catalysts or reagents to influence the formation of one enantiomer over the other.

Sharpless Asymmetric Epoxidation as a Key Step in Total Synthesis

The Sharpless Asymmetric Epoxidation (SAE) is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. acs.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgmdpi.com The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of either enantiomer of the resulting epoxy alcohol.

While not a direct synthesis of this compound, the SAE can be a critical step in a multi-step synthesis. For instance, an analogous compound, a dienyl alcohol, can undergo selective epoxidation at the allylic alcohol double bond. The resulting chiral epoxy alcohol can then be further manipulated. A subsequent reduction of the epoxide moiety can yield the desired chiral diol, which can then be transformed into the target molecule. The SAE is valued for its high degree of enantioselectivity and its applicability to a wide range of allylic alcohol substrates, making it a powerful tool in the total synthesis of complex natural products. mdpi.com

Parameter Description
Catalyst Titanium tetraisopropoxide
Chiral Ligand Diethyl tartrate (L-(+)-DET for (S)-epoxide)
Oxidant tert-Butyl hydroperoxide (TBHP)
Typical Substrate Prochiral allylic alcohols
Product Enantioenriched 2,3-epoxyalcohol
Enantiomeric Excess (ee) Typically >90%

Kinetic Resolution Approaches (e.g., Sharpless Kinetic Resolution)

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The Sharpless epoxidation conditions can be effectively applied to the kinetic resolution of racemic secondary allylic alcohols. wikipedia.org In the case of racemic 1,5-hexadien-3-ol (B146999), the chiral Sharpless catalyst will selectively epoxidize one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.

For example, if the goal is to obtain this compound, the reaction would be set up to preferentially consume the (R)-enantiomer. By carefully controlling the reaction time and stoichiometry of the oxidant, it is possible to stop the reaction at approximately 50% conversion. At this point, the remaining unreacted starting material will be highly enriched in the (S)-enantiomer, which can then be separated from the epoxidized product. While the maximum theoretical yield for the desired enantiomer is 50%, this method can provide access to material with very high enantiomeric purity. wikipedia.org

Parameter Description
Technique Kinetic Resolution
Reagents Sharpless Asymmetric Epoxidation reagents
Substrate Racemic 1,5-Hexadien-3-ol
Outcome Enantioenriched this compound and the corresponding epoxide of the (R)-enantiomer
Theoretical Max. Yield 50%
Achievable Enantiomeric Excess (ee) Often >99% for the unreacted alcohol

Catalytic Asymmetric Allyl-Allyl Coupling for Chiral Branched 1,5-Dienes

The direct coupling of two different allyl fragments presents a significant challenge in organic synthesis due to issues of regioselectivity and stereocontrol. However, recent advancements in transition metal catalysis have provided powerful tools for achieving this transformation enantioselectively.

Palladium catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been successfully employed in the asymmetric allylic alkylation (AAA) to form chiral 1,5-dienes. In a potential approach to this compound, a suitable pronucleophile could be coupled with an allylic electrophile. The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack to one face of the π-allyl palladium intermediate, leading to the formation of one enantiomer of the product in excess. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.

Copper-catalyzed reactions have emerged as a powerful alternative for asymmetric C-C bond formation. Copper-hydride catalysts, for example, can be used in the reductive coupling of dienes with carbonyl compounds. In a hypothetical synthesis of this compound, a 1,3-diene could serve as the latent allylic nucleophile, which, in the presence of a chiral copper catalyst and a hydrosilane, could add to an unsaturated aldehyde. The chiral ligand on the copper catalyst would control the stereochemistry of the newly formed stereocenter. These methods are attractive due to the abundance and lower cost of copper compared to palladium.

Parameter Palladium-Catalyzed Copper-Catalyzed
Metal Catalyst Palladium complex (e.g., Pd₂(dba)₃)Copper salt (e.g., CuCl)
Chiral Ligand Chiral phosphines (e.g., Trost ligand)Chiral phosphines or other N, P-based ligands
Reactants Allylic electrophile and a nucleophile1,3-Diene and a carbonyl compound
Key Intermediate π-Allyl palladium complexAllyl copper species
Product Type Chiral 1,5-dieneChiral homoallylic alcohol

Stereocontrolled Grignard Reactions Utilizing Unsaturated Carbonyl Precursors

The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental method for forming C-C bonds and creating new stereocenters. To synthesize this compound, a vinyl Grignard reagent (vinylmagnesium bromide) could be added to an α,β-unsaturated aldehyde, such as acrolein. To achieve enantioselectivity, this reaction can be performed in the presence of a chiral ligand or a stoichiometric chiral auxiliary.

The chiral ligand, often a diamine or an amino alcohol, coordinates to the magnesium atom of the Grignard reagent, forming a chiral complex. This complex then delivers the vinyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting allylic alcohol. The effectiveness of this method depends on the ability of the chiral ligand to create a well-defined and sterically biased transition state.

Parameter Description
Reaction Type Asymmetric Nucleophilic Addition
Nucleophile Vinylmagnesium bromide
Electrophile α,β-Unsaturated aldehyde (e.g., acrolein)
Stereocontrol Element Chiral ligand (e.g., diamines, amino alcohols)
Product Enantioenriched secondary allylic alcohol
Potential Enantiomeric Excess (ee) Varies widely depending on the ligand and conditions
Optimization of Reaction Conditions and Stereochemical Control

The enantioselective synthesis of this compound requires meticulous optimization of reaction parameters to achieve high levels of stereochemical control. The selective formation of one enantiomer over the other is a central goal in modern organic synthesis, particularly in the pharmaceutical sciences where the chirality of a molecule can drastically alter its biological activity acs.org. Strategies for achieving enantioselectivity often rely on the use of chiral catalysts, which can include transition metal complexes, enzymes, or organocatalysts acs.org.

In the context of synthesizing chiral allylic compounds, the functionalization of 1,3-dienes has emerged as a powerful tool chinesechemsoc.org. For aliphatic 1,3-dienes, achieving high selectivity can be particularly challenging due to factors like small steric hindrance, which can lead to the formation of multiple regioisomers chinesechemsoc.org. The optimization process, therefore, involves a systematic variation of several key parameters to favor the formation of the desired (S)-enantiomer.

Key parameters that are typically optimized include:

Catalyst System: The choice of the metal center (e.g., Nickel, Palladium, Copper) and, crucially, the chiral ligand is paramount. The ligand creates a chiral environment around the metal, influencing how the substrate binds and reacts, thereby determining the stereochemical outcome chinesechemsoc.orgnih.gov.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and the activity of the catalyst, thereby influencing both reaction rate and enantioselectivity.

Temperature: Reactions are often conducted at low temperatures to enhance selectivity. Lower thermal energy can amplify the energetic differences between the diastereomeric transition states that lead to the (R) and (S) enantiomers organic-chemistry.org.

Reagents and Additives: The nature of any bases, acids, or other additives can play a significant role. For instance, in nickel-catalyzed reactions, the choice of a base like potassium tert-butoxide can be critical chinesechemsoc.org.

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are instrumental in understanding the factors that govern enantioselectivity. These studies can reveal key interactions, such as hydrogen bonding or π-π stacking, between the catalyst and the substrate in the enantio-determining step, providing a rational basis for further optimization chinesechemsoc.orgresearchgate.net.

Table 1: Illustrative Data on Enantioselective Synthesis Optimization
Catalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
Ni(COD)₂ / Chiral Ligand L1Isopropanol60Data Not AvailableData Not Available
AgClO₄ / Chiral PhosphoramiditeDCM0VariableUp to 70%
Au Complex 5 / AgSbF₆CH₂Cl₂-2053-98%85-98%

This table presents generalized data from various enantioselective reactions to illustrate the impact of different catalyst systems and conditions on yield and enantiomeric excess (ee). Specific data for this compound synthesis would depend on the chosen synthetic route.

Diastereoselective and Regioselective Synthesis of 1,5-Dien-3-ols (General Precursors)

The 1,5-diene structural motif is a valuable framework in organic synthesis, serving as a precursor to a wide range of more complex molecules and natural products nih.govacs.org. The synthesis of 1,5-dien-3-ols, as general precursors to compounds like this compound, requires methods that precisely control both diastereoselectivity and regioselectivity. Control over the relative stereochemistry of newly formed chiral centers and the specific placement of functional groups is essential for an efficient synthetic strategy nih.gov. A variety of modern synthetic methods, including cross-coupling reactions, olefin metathesis, and sigmatropic rearrangements, have been developed to construct these motifs with high fidelity nih.gov.

Transformations from Allyl-Substituted Chloromethyloxiranes

One effective method for synthesizing 1,5-dien-3-ols involves the reaction of unsaturated chloromethyl oxiranes researchgate.net. These precursors, which contain both an epoxide ring and an allyl group, can be transformed into the target 1,5-dien-3-ol structure through a reductive ring-opening and coupling process. The reaction of these allyl-substituted chloromethyloxiranes with magnesium in tetrahydrofuran (B95107) or with metallic sodium in methanol (B129727) leads to the formation of the corresponding 1,5-dien-3-ols researchgate.net. This transformation effectively constructs the homoallylic alcohol core of the desired product. Epihalohydrins, a related class of compounds, are widely used as versatile intermediates in organic synthesis due to the high reactivity of the carbon atoms in the oxirane ring and the carbon bearing the halide rug.nl.

Sigmatropic Sequences and Rearrangements (e.g.,clockss.orgsigmaaldrich.com-Wittig Rearrangement of Bis-allylic Ethers)

Sigmatropic rearrangements are powerful, concerted, pericyclic reactions that allow for highly stereocontrolled carbon-carbon bond formation. The clockss.orgsigmaaldrich.com-Wittig rearrangement is a prominent example used for the synthesis of homoallylic alcohols from allylic ethers organic-chemistry.orgwikipedia.orgsynarchive.com. Specifically, the rearrangement of bis-allylic ethers provides a direct route to 1,5-dien-3-ols wikipedia.org.

The reaction is initiated by deprotonation of the ether at the α-position using a strong base, such as an organolithium reagent, at low temperatures organic-chemistry.orgwikipedia.org. This generates a carbanion, which rapidly undergoes a concerted clockss.orgsigmaaldrich.com-sigmatropic shift through a five-membered, envelope-like transition state organic-chemistry.orgwikipedia.org. This concerted mechanism ensures a high degree of stereocontrol, allowing for the transfer of chirality from the starting material to the product wikipedia.orgresearchgate.net. To achieve high selectivity, the reaction must be kept at low temperatures (e.g., below -60 °C) to prevent a competitive clockss.orgwikipedia.org-Wittig rearrangement, which becomes significant at higher temperatures organic-chemistry.orgwikipedia.org. The high atom economy and stereoselectivity of the clockss.orgsigmaaldrich.com-Wittig rearrangement have established it as a valuable tool in organic synthesis wikipedia.org.

Table 2: Key Features of the clockss.orgsigmaaldrich.com-Wittig Rearrangement
FeatureDescriptionReference
Reaction Type clockss.orgsigmaaldrich.com-Sigmatropic Rearrangement organic-chemistry.org
Starting MaterialBis-allylic Ether wikipedia.org
Product1,5-Dien-3-ol wikipedia.org
Key ReagentStrong base (e.g., n-BuLi) wikipedia.org
Optimal ConditionLow temperature (< -60 °C) organic-chemistry.orgwikipedia.org
Key AdvantageHigh stereocontrol and atom economy wikipedia.org

Reductions of Unsaturated Epichlorohydrin (B41342) Compounds

The synthesis of 1,5-dien-3-ols can also be approached from unsaturated epichlorohydrin derivatives. Epichlorohydrin itself is a key industrial chemical, and processes exist to purify it from impurities such as 1,2-epoxy-5-hexene, which is structurally related to the precursors of 1,5-dien-3-ol patentbuddy.comwipo.int. The transformation of unsaturated epoxides into 1,5-dien-3-ols is fundamentally a reductive process. As described in the transformation of allyl-substituted chloromethyloxiranes, the use of reducing agents like magnesium or sodium facilitates a reaction that opens the epoxide ring and forms the desired alcohol functionality researchgate.net. This method leverages the reactivity of the strained oxirane ring to construct the target molecular skeleton.

Mechanistic Insights and Reactivity Profiling of S 1,5 Hexadien 3 Ol and Its Derivatives

Pericyclic Rearrangement Pathways

The Cope and oxy-Cope rearrangements are unimolecular, thermally allowed pericyclic reactions that proceed through a cyclic transition state. For 1,5-hexadien-3-ol (B146999), the presence of the hydroxyl group enables the oxy-Cope rearrangement, which is often irreversible due to the tautomerization of the resulting enol to a stable carbonyl compound.

Cope and Oxy-Cope Rearrangements

These rearrangements involve the reorganization of six electrons over a six-atom framework, leading to a constitutional isomer of the starting material. The stereochemistry of the reaction is highly controlled by the chair-like transition state, which minimizes steric interactions.

ParameterValue/Observation
Reactant 1,5-Hexadien-3-ol
Reaction Type Thermal Oxy-Cope Rearrangement
Conditions Vapor Phase, High Temperature (e.g., 350-390°C for analogous systems)
Initial Product 5-hexen-1-en-1-ol (enol)
Final Product 5-Hexenal
Driving Force Keto-enol tautomerization

The rate of the oxy-Cope rearrangement can be dramatically increased by converting the hydroxyl group to its corresponding alkoxide. This "anionic" oxy-Cope rearrangement exhibits rate accelerations of 10^10 to 10^17 compared to its neutral counterpart. lscollege.ac.inorganic-chemistry.org This allows the reaction to proceed at or even below room temperature. The enhanced rate is attributed to the electron-donating nature of the alkoxide, which destabilizes the ground state and stabilizes the transition state.

Commonly used bases for this transformation include potassium hydride (KH) with a crown ether like 18-crown-6 to sequester the potassium ion. lscollege.ac.in The use of potassium hydride with 18-crown-6 has been shown to afford up to a 180-fold rate enhancement compared to other base systems. lscollege.ac.in

Base SystemRelative Rate Enhancement
Neutral (Thermal)1
NaH / 15-crown-51.27
KH / 18-crown-6up to 180

Data for a bicyclic diene alkoxide system, illustrative of the general trend. lscollege.ac.in

Catalytic antibodies have been developed to catalyze the oxy-Cope rearrangement with high efficiency and stereoselectivity. One notable example is the antibody AZ28, which was generated against a transition-state analog for the rearrangement of 2,5-diaryl-1,5-hexadien-3-ol derivatives. manchester.ac.uknih.govacs.org

Computational studies, specifically using density functional theory (DFT), have elucidated that the uncatalyzed and the AZ28 antibody-catalyzed oxy-Cope reaction of these derivatives proceed through a stepwise mechanism. manchester.ac.uknih.govacs.org This mechanism involves the formation of a cyclohexane diyl intermediate. manchester.ac.uknih.govacs.org This finding is significant as it deviates from the concerted pericyclic pathway often presumed for Cope rearrangements. Theoretical calculations of deuterium isotope effects based on this stepwise mechanism show good agreement with experimental data. manchester.ac.uknih.govacs.org

The catalytic power of the AZ28 antibody stems from its ability to bind the transition state of the reaction more tightly than the ground state reactant. Docking studies and DFT calculations have provided a detailed picture of this stabilization. manchester.ac.uknih.govacs.org

Key factors in transition-state stabilization include:

Conformational Control: Specific conformations of the phenyl groups on the substrate are crucial for stabilizing the transition state, contributing up to 15 kcal/mol. manchester.ac.uknih.govacs.org

Hydrogen Bonding: A critical hydrogen bond between the hydroxyl group of the substrate and the carboxylate side chain of an aspartate residue (AspH101) in the antibody's active site plays a significant role in catalysis. nih.govacs.org

Stereoselectivity: The antibody AZ28 exhibits a preference for the (S)-enantiomer of the substrate, and simulations have reproduced this stereoselectivity, showing a preferential stabilization of the S-form. acs.orgccl.net

Stabilizing FactorContribution/Role
Phenyl Group ConformationUp to 15 kcal/mol stabilization
Hydrogen Bonding to AspH101Key interaction in the active site
Preferential BindingGreater binding of the transition state than the reactant
StereopreferenceStabilizes the transition state leading to the (S)-product
Antibody-Catalyzed Oxy-Cope Reactions of 1,5-Hexadien-3-ol Derivatives

Radical Reaction Pathways

The olefinic moieties of (S)-1,5-Hexadien-3-ol are susceptible to radical addition reactions, offering a pathway to introduce a variety of functional groups.

Homolytic Hydrostannylation Reactions

Homolytic hydrostannylation involves the addition of a tin hydride across a carbon-carbon double or triple bond, initiated by a radical initiator. This reaction is a powerful tool for the formation of carbon-tin bonds, leading to versatile organostannane intermediates.

The regioselectivity of the homolytic hydrostannylation of dienes is influenced by the stability of the resulting radical intermediate. In the case of 1,5-dienes, the addition of the stannyl radical can occur at either of the double bonds. The chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration in molecules with multiple reactive sites like this compound.

While specific studies on the homolytic hydrostannylation of this compound are not extensively documented in readily available literature, general principles of radical chemistry suggest that the addition of the trialkyltin radical will favor the formation of the more stable radical intermediate. For a terminal double bond, this typically leads to the addition of the tin group to the terminal carbon. The presence of the allylic hydroxyl group can also influence the reactivity and selectivity of the reaction, potentially through steric hindrance or by directing the approach of the reagents.

Table 1: Hypothetical Regioselectivity in the Homolytic Hydrostannylation of this compound

ReagentProduct(s)Major ProductRationale
Bu3SnH, AIBN6-(tributylstannyl)hex-1-en-4-ol and 5-(tributylstannyl)hex-1-en-3-ol6-(tributylstannyl)hex-1-en-4-olFormation of a more stable secondary radical intermediate.

Note: This table is based on general principles of radical reactivity and is intended to be illustrative. Experimental verification is required.

Lewis acids can significantly influence the efficiency and stereoselectivity of radical reactions. By coordinating with a Lewis basic site in the substrate, such as the hydroxyl group in this compound, a Lewis acid can alter the electronic properties and steric environment of the molecule. This coordination can lead to enhanced reaction rates and improved control over stereochemistry.

In the context of radical hydrostannylation, a Lewis acid could coordinate to the hydroxyl group, potentially locking the conformation of the substrate and directing the approach of the tin radical. This "chelation control" can lead to a higher degree of stereoselectivity in the formation of the new stereocenter. The choice of Lewis acid is critical, with factors such as its size and Lewis acidity playing a key role in the outcome of the reaction.

Electrophilic and Nucleophilic Transformations at Olefinic and Hydroxyl Centers

The double bonds and the hydroxyl group of this compound are primary sites for a variety of electrophilic and nucleophilic transformations, enabling the synthesis of a wide array of derivatives.

Selective Functionalization of the Diene System

The two double bonds in this compound present a challenge and an opportunity for selective functionalization. The terminal double bond is generally more sterically accessible and may react preferentially under certain conditions. The internal double bond, being adjacent to the chiral center, offers the potential for diastereoselective reactions.

Electrophilic additions, such as epoxidation or halogenation, can be directed to one of the double bonds based on the reaction conditions and the directing influence of the allylic hydroxyl group. For instance, directed epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can show selectivity for the double bond closer to the hydroxyl group due to hydrogen bonding.

Table 2: Potential Selective Functionalization Reactions of the Diene System in this compound

ReagentReaction TypePotential Product(s)Expected Selectivity
m-CPBAEpoxidation(S)-4-(oxiran-2-yl)but-1-en-2-ol or (S)-2-(oxiran-2-ylmethyl)oxiranePreferential epoxidation of the internal double bond due to directing effect of the hydroxyl group.
BH3, then H2O2, NaOHHydroboration-Oxidation(S)-hexane-1,4,6-triolAnti-Markovnikov addition to the terminal double bond is likely to be favored.

Note: This table presents potential outcomes based on known reactivity patterns. Actual results may vary.

Stereospecific Derivatization of the Hydroxyl Group (e.g., Bromination)masterorganicchemistry.combyjus.comvedantu.comorgosolver.comchemistrysteps.comchadsprep.com

The secondary hydroxyl group in this compound is a key site for stereospecific derivatization. One common transformation is its conversion to a leaving group, such as a bromide, which can then be displaced in subsequent nucleophilic substitution reactions.

The reaction of a chiral secondary alcohol with phosphorus tribromide (PBr₃) is a classic method for producing the corresponding alkyl bromide with inversion of stereochemistry. masterorganicchemistry.combyjus.comvedantu.comorgosolver.comchemistrysteps.comchadsprep.com The mechanism proceeds through an Sₙ2 pathway. masterorganicchemistry.combyjus.comvedantu.comorgosolver.comchemistrysteps.comchadsprep.com The lone pair of the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated phosphite ester intermediate. masterorganicchemistry.comvedantu.com This intermediate is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group from the backside. masterorganicchemistry.comvedantu.com This backside attack leads to the inversion of the stereocenter.

Therefore, the reaction of this compound with PBr₃ would be expected to yield (R)-5-bromohexa-1,5-diene. This stereospecific transformation is crucial for the synthesis of enantiomerically pure compounds.

Table 3: Stereospecific Bromination of this compound

ReactantReagentProductStereochemistry
This compoundPBr₃(R)-5-bromohexa-1,5-dieneInversion of configuration

Catalysis in Transformations Involving S 1,5 Hexadien 3 Ol

Transition Metal-Catalyzed Processes

The unique structure of (S)-1,5-Hexadien-3-ol, featuring two terminal alkene functionalities and a strategically positioned chiral hydroxyl group, makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These processes leverage the reactivity of the double bonds and the coordinating ability of the alcohol moiety to achieve complex molecular architectures with high levels of control.

Ring-Closing Metathesis (RCM) and Cross-Metathesis with Dienol Derivatives

Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic compounds. 1,5-Hexadien-3-ol (B146999) and its derivatives are common starting materials for synthesizing cyclic structures, such as nine-membered oxocenes, through Sharpless kinetic resolution followed by RCM sigmaaldrich.com. Enyne metathesis, a related process, is also a potent tool for generating 1,3-dienes by reacting an alkene and an alkyne, and has been applied in the synthesis of both natural and unnatural products researchgate.net.

Cross-metathesis offers a pathway to create new carbon-carbon double bonds. For instance, second-generation Grubbs catalysts have been used for the regio- and stereoselective cross-metathesis of silylacetylenes with terminal olefins and α,ω-dienes, yielding E-2-silyl-1,3-dienes and E-2-silyl-1,3,n-trienes, respectively researchgate.net.

Tandem reactions that combine metathesis with other transformations in a single pot provide an efficient route to complex molecules. One such strategy involves a tandem enyne, diene-ene metathesis followed by a Diels-Alder reaction, resulting in a stereoselective three-component reaction that can establish multiple stereocenters nih.gov. These tandem processes showcase the utility of dienol substrates in rapidly building molecular complexity researchgate.net.

Rhodium-Catalyzed Hydroacylation Reactions

Hydroacylation is an atom-economical process that involves the addition of an aldehyde C-H bond across an alkene or alkyne dicp.ac.cn. Rhodium complexes are particularly effective catalysts for these transformations dicp.ac.cnnih.gov. In the context of dienols like 1,5-hexadien-3-ol, the reaction can be directed by the hydroxyl group, leading to specific products. For example, Rh-catalyzed intermolecular hydroacylation between salicylaldehydes and 1,5-hexadienes proceeds under mild conditions to give hydroacylated products nih.govsigmaaldrich.com.

The hydroxyl group in substrates like this compound can act as a directing group in transition metal-catalyzed reactions, a concept known as chelation control nih.gov. This directing effect is crucial for achieving high selectivity. In rhodium-catalyzed hydroacylations, the chelating moiety, such as a hydroxyl or amino group, can coordinate to the metal center, positioning the substrate for a specific reaction pathway nih.govacs.org. This approach has been successfully applied to the synthesis of medium-ring heterocycles from substrates containing sulfide or amine functionalities acs.org. The predictability offered by chelation control makes it a powerful tool for designing selective transformations nih.gov.

Mechanistic studies, including those using deuterated salicylaldehyde, have suggested that a "double chelation" of both the salicylaldehyde and the 1,5-hexadiene (B165246) to the rhodium complex is vital for the catalytic cycle of intermolecular hydroacylation nih.gov. This model proposes that the aldehyde and one of the diene's double bonds coordinate to the rhodium center. The proposed catalytic cycle for hydroacylation generally involves three key steps: (1) oxidative addition of the rhodium(I) catalyst into the aldehyde's C-H bond, (2) insertion of the olefin into the resulting rhodium-hydride bond, and (3) C-C bond-forming reductive elimination to yield the product and regenerate the catalyst beilstein-journals.orgsemanticscholar.org. The double-chelation model provides a rationale for the observed reactivity and selectivity in these systems nih.gov.

Other Metal-Catalyzed Asymmetric Syntheses Utilizing Chiral 1,5-Dienes

Chiral dienes are highly effective ligands in transition metal-catalyzed asymmetric reactions, often providing superior catalytic activity and enantioselectivity compared to other ligand types, especially in rhodium-catalyzed C-C bond-forming reactions nih.gov. The development of novel chiral diene ligands is a crucial area of modern chemical synthesis acs.orgnih.gov.

For example, C2-symmetric chiral dienes derived from norbornadiene have been successfully used as ligands in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, achieving high yields and enantioselectivities up to 99% organic-chemistry.org. These chiral dienes form stable complexes with rhodium and have proven effective where traditional chiral phosphine (B1218219) ligands are less successful organic-chemistry.org. The versatility of chiral dienes extends to their use in the synthesis of chiral allenes, which are important structural motifs in many natural and bioactive molecules rsc.org.

Biocatalytic Approaches and Catalytic Antibodies

In the realm of green chemistry, biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes and catalytic antibodies offer high selectivity and operate under mild conditions, providing sustainable alternatives to traditional chemical methods. This section explores the application of these biocatalytic strategies in transformations involving this compound and related structures, focusing on enzymatic kinetic resolutions and antibody-catalyzed rearrangements.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture, wherein a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a faster rate than the other. Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of chiral alcohols through enantioselective acylation or hydrolysis.

Lipase-Catalyzed Acylation:

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor, such as vinyl acetate, is used to selectively acylate one enantiomer, leaving the other unreacted. The difference in reaction rates allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

For instance, the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives, which are structurally analogous to allylic alcohols like 1,5-hexadien-3-ol, has been successfully achieved using various lipases. nih.gov The screening of different enzymes often reveals significant variations in their selectivity and efficiency.

EnzymeSubstrateAcyl DonorEnantiomeric Excess of Product (eep) [%]Conversion [%]Enantiomeric Ratio (E)
Pseudomonas fluorescens lipase (B570770)Aromatic MBH Acetate 5a-924453
Pseudomonas cepacia lipase (PCL)Aromatic MBH Acetate 5b-98-147
Novozyme 435 (immobilized CALB)Aromatic MBH Acetate 5b-963683
Candida antarctica lipase A (CAL-A)Aromatic MBH Acetate 5c-854323

The data presented is based on the enzymatic kinetic resolution of Morita-Baylis-Hillman acetates, which serve as representative examples for the potential resolution of this compound. nih.gov

Lipase-Catalyzed Hydrolysis:

Alternatively, the kinetic resolution of a racemic ester can be achieved through enantioselective hydrolysis catalyzed by a lipase. In this approach, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other ester enantiomer unreacted.

The choice of enzyme and reaction conditions, including the solvent and temperature, plays a crucial role in the success of the kinetic resolution. For example, lipases from Candida antarctica (CALB) and Candida rugosa (CRL) have demonstrated high efficiency in the resolution of various chiral compounds. researchgate.net

EnzymeSubstrateReaction TypeEnantiomeric Excess of Product (eep) [%]Conversion [%]Enantiomeric Ratio (E)
Pseudomonas stutzeri lipase TLcis-5'-acetoxythalidomideHydrolysis>9948>200
Candida rugosa lipase (CRL)(R,S)-FlurbiprofenEsterification---
Candida antarctica lipase B (CALB)Racemic acyloinsAcylation>9945-

This table provides examples of lipase-catalyzed kinetic resolutions of different substrates, illustrating the general applicability of this biocatalytic method. researchgate.netrsc.orgwikipedia.org

Catalytic Antibodies

Catalytic antibodies, also known as abzymes, are immunoglobulins that possess catalytic activity. nih.gov They are generated by eliciting an immune response against a stable transition-state analog of the reaction of interest. By binding to and stabilizing the transition state, the antibody accelerates the chemical reaction.

Antibody-Catalyzed Oxy-Cope Rearrangement:

A notable example of a reaction catalyzed by an antibody involving a 1,5-hexadien-3-ol system is the oxy-Cope rearrangement. The oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction in which a 1,5-dien-3-ol rearranges upon heating or under basic conditions to form an enol or enolate, which then tautomerizes to a ketone. organic-chemistry.org

The antibody AZ-28 was generated to catalyze the oxy-Cope rearrangement of 2,5-diaryl-1,5-hexadien-3-ol derivatives. nih.govnih.gov This antibody was elicited against a chair-like transition-state analog. nih.gov Interestingly, the germline precursor to AZ-28 was found to be a more efficient catalyst than the affinity-matured antibody, with a rate acceleration (kcat/kuncat) of 163,000. nih.gov

CatalystReactionKey Findings
Antibody AZ-28Oxy-Cope RearrangementCatalyzes the rearrangement of 2,5-diaryl-1,5-hexadien-3-ol derivatives.
Germline precursor of AZ-28Oxy-Cope RearrangementExhibits a 35-fold higher rate than the matured antibody, with a kcat/kuncat of 163,000. nih.gov

This table summarizes the key findings related to the antibody-catalyzed oxy-Cope rearrangement.

Theoretical studies using density functional theory (DFT) have shown that the reaction proceeds through a stepwise mechanism involving a cyclohexane diyl intermediate. nih.gov Docking studies have predicted that the mature AZ-28 antibody exhibits S stereoselectivity. nih.gov The catalytic activity and stereoselectivity are attributed to the specific binding interactions within the antibody's active site, which stabilize the transition state of the reaction. researchgate.net

Strategic Applications of S 1,5 Hexadien 3 Ol in Complex Molecule and Natural Product Total Synthesis

Role as a Chiral Precursor for Enantioenriched Organic Compounds

(S)-1,5-Hexadien-3-ol serves as a readily available and cost-effective starting material for the synthesis of a wide array of enantioenriched organic compounds. The inherent chirality of this molecule, centered at the C-3 position, can be effectively transferred to subsequent products through various synthetic manipulations. This eliminates the need for challenging and often low-yielding resolution steps later in a synthetic sequence.

Key to its utility is the ability to undergo a range of stereoselective reactions. For instance, the hydroxyl group can be used to direct the stereochemical outcome of reactions at adjacent positions, while the double bonds can be functionalized in a diastereoselective manner. This control over stereochemistry is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure the stereochemical purity of the final active pharmaceutical ingredient. enamine.net

Total Syntheses Where this compound or its Moiety is a Key Intermediate

The strategic importance of this compound is highlighted in its application as a key intermediate in the total synthesis of several complex natural products. Its structural framework provides a convergent and efficient entry point to the core skeletons of these molecules.

The enantioselective total synthesis of (+)-Rogiolo xepane A, a marine natural product, has been successfully achieved utilizing this compound as the starting material. sigmaaldrich.com The synthesis hinges on a crucial asymmetric glycolate (B3277807) alkylation to establish a key stereocenter, followed by a ring-closing metathesis reaction to construct the central oxepene core of the molecule. figshare.com This synthetic route, completed in 21 steps, demonstrates the utility of this compound in assembling complex cyclic ether systems. figshare.com

The marine metabolite (+)-Obtusenyne has been synthesized in a 20-step linear sequence starting from commercially available 1,5-hexadien-3-ol (B146999). bris.ac.ukacs.orgnih.gov A pivotal step in this synthesis is the Sharpless kinetic resolution of the racemic starting material to afford the desired (S)-enantiomer in high enantiomeric excess. acs.org Subsequent steps involve an asymmetric glycolate alkylation to set the stereochemistry of the disubstituted ether linkage and a ring-closing metathesis to form the nine-membered oxocene ring. bris.ac.ukacs.orgnih.gov

StepReactionReagentsKey Transformation
1Sharpless Kinetic ResolutionTi(OiPr)₄, (+)-DET, t-BuOOHEnantioselective epoxidation
2ProtectionNaH, BnBrBenzyl ether formation
3Epoxide OpeningMeMgBr, CuIFormation of a secondary alcohol
4AlkylationNaH, BrCH₂COOHGlycolic acid formation
5Asymmetric Glycolate AlkylationEvans' oxazolidinoneDiastereoselective alkylation
6Ring-Closing MetathesisGrubbs' catalystFormation of the oxocene ring
7Functional Group ManipulationsVariousInstallation of the enyne and halogens

This table outlines the key transformations in the total synthesis of (+)-Obtusenyne, highlighting the strategic use of reactions to build molecular complexity from the chiral precursor.

While several syntheses of (R)-rugulactone have been reported employing various strategies to introduce the chiral center, the core structural motif can be conceptually traced back to precursors derivable from molecules like 1,5-hexadien-3-ol. nih.govresearchgate.net For instance, a stereoselective synthesis of (R)-rugulactone has been achieved using a Sharpless asymmetric epoxidation of an allylic alcohol, a reaction type directly applicable to 1,5-hexadien-3-ol, followed by a selective hydride reduction and an olefin cross-metathesis as key steps. nih.govresearchgate.net This highlights how the functionalities present in this compound are amenable to the transformations required for the synthesis of such α-pyrone natural products.

Natural ProductNumber of StepsOverall YieldKey Reactions
(+)-Isolaurepinnacin105%Sharpless Epoxidation, Prins-Peterson Cyclization
(+)-Neoisoprelaurefucin121.3%Sharpless Epoxidation, Prins-Peterson Cyclization

This table summarizes the efficiency of the total syntheses of (+)-Isolaurepinnacin and (+)-Neoisoprelaurefucin, underscoring the effectiveness of the chosen synthetic strategy.

Development of Chiral Building Blocks with Integrated Functionality

The chemical modification of this compound allows for the development of more complex chiral building blocks with integrated functionality. These new building blocks can then be used in modular synthetic approaches to construct a diverse range of complex molecules. For example, the double bonds of this compound can be selectively oxidized or functionalized to introduce new stereocenters and reactive handles. The hydroxyl group can be converted to other functional groups, or it can be used to direct the stereochemical outcome of subsequent reactions. This ability to elaborate the structure of this compound into more sophisticated chiral synthons greatly expands its utility in organic synthesis, providing access to a wider range of target molecules with high levels of stereocontrol. The creation of such versatile building blocks is a key strategy in the efficient construction of 1,3-polyol chains, which are common structural motifs in polyketide natural products. rsc.org

Synthesis and Utility of Chiral 1-Halohexa-1,5-dien-3-ols

The conversion of this compound into chiral 1-halohexa-1,5-dien-3-ols is a critical step in the synthetic pathway towards various complex natural products. These halogenated intermediates are valuable precursors for subsequent carbon-carbon bond-forming reactions. The synthesis of marine natural products, such as (+)-obtusenyne and (+)-rogioloxepane A, provides excellent examples of the generation and utility of these chiral halo-dienes.

The total synthesis of (+)-obtusenyne, a metabolite from Laurencia species, commences with the Sharpless kinetic resolution of racemic 1,5-hexadien-3-ol to obtain the desired (S)-enantiomer. This chiral alcohol is then subjected to a series of transformations to install the necessary functional groups and stereocenters. A key step in this synthesis involves the introduction of a halogen to form a vinyl iodide. This is achieved through a Stork-Wittig olefination of an aldehyde precursor, which produces the vinyl iodide as a single geometric isomer researchgate.netmdpi.com. Subsequently, another halogen, bromine, is introduced at a different position in the molecule researchgate.netmdpi.com.

Similarly, the enantioselective total synthesis of (+)-rogioloxepane A, another marine natural product, utilizes this compound as the chiral starting block faidherbe.orgpherobase.comnih.govrsc.org. The synthetic strategy involves the construction of a diene precursor, which then undergoes ring-closing metathesis to form the characteristic oxepene core of the molecule faidherbe.orgpherobase.comrsc.org. The introduction of halogen atoms is a crucial part of the synthesis, confirming the proposed configuration of the halogenated carbons in the natural product pherobase.com.

The utility of these chiral 1-halohexa-1,5-dien-3-ols lies in their ability to act as electrophilic partners in cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereocontrol. The presence of the halogen atom at a specific position on the diene system allows for regioselective coupling, which is essential for the construction of complex molecular frameworks.

Table 1: Key Halogenated Intermediates in Natural Product Synthesis

Natural ProductHalogenated IntermediateSynthetic Utility
(+)-ObtusenyneVinyl iodidePrecursor for Sonogashira coupling to install the enyne moiety researchgate.netmdpi.com.
(+)-ObtusenyneBromideFinal step installation of the bromine atom researchgate.netmdpi.com.
(+)-Rogioloxepane AHalogenated precursorsUsed to establish the stereochemistry of halogenated carbons pherobase.com.

Applications in Subsequent Cross-Coupling Reactions

Chiral 1-halohexa-1,5-dien-3-ols and their derivatives are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The Sonogashira, Suzuki, Stille, and Negishi reactions are prominent examples of such transformations that have been widely applied in the synthesis of natural products.

A notable application of a chiral halo-diene in a cross-coupling reaction is demonstrated in the total synthesis of (+)-obtusenyne. A key step in this synthesis is a Sonogashira coupling reaction between a vinyl iodide, derived from this compound, and a terminal alkyne researchgate.netmdpi.com. This reaction efficiently constructs the enyne moiety of the natural product with high stereoselectivity. The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a vinyl halide and an alkyne, and its use in this context highlights the importance of the halogenated diene as a key building block.

While the Sonogashira coupling is explicitly demonstrated, the vinyl halide functionality present in these intermediates makes them suitable candidates for other cross-coupling reactions as well. For instance, vinyl halides are known to participate in:

Suzuki-Miyaura coupling with organoboron reagents.

Stille coupling with organostannane reagents.

Negishi coupling with organozinc reagents.

These reactions would allow for the introduction of a wide range of alkyl, alkenyl, aryl, and alkynyl groups at the position of the halogen, further expanding the synthetic utility of chiral 1-halohexa-1,5-dien-3-ols derived from this compound. The choice of a specific cross-coupling reaction would depend on the desired target molecule and the functional group tolerance of the substrates and reagents.

Table 2: Potential Cross-Coupling Applications of Chiral 1-Halohexa-1,5-dien-3-ols

Cross-Coupling ReactionCoupling PartnerPotential Product
Sonogashira CouplingTerminal AlkyneEnyne-containing diene
Suzuki-Miyaura CouplingOrganoboron ReagentAryl- or Alkenyl-substituted diene
Stille CouplingOrganostannane ReagentVariously substituted diene
Negishi CouplingOrganozinc ReagentAlkyl-, Aryl-, or Alkenyl-substituted diene

Synthesis of Specialized Chemical Entities (e.g., Insect Pheromones, Antibiotics)

The versatile chiral building block, this compound, and its derivatives are instrumental in the synthesis of a variety of specialized chemical entities, including intricate marine natural products that exhibit significant biological activities.

As previously detailed, the total syntheses of the marine natural products (+)-obtusenyne researchgate.netmdpi.comoregonstate.edu and (+)-rogioloxepane A faidherbe.orgpherobase.comnih.govrsc.org prominently feature this compound as a key starting material. These complex molecules, isolated from marine red algae of the genus Laurencia, possess unique nine- and seven-membered ether rings, respectively, and a range of stereocenters, including halogenated carbons. The syntheses of these compounds underscore the utility of this compound in constructing complex cyclic ethers with high stereocontrol.

Beyond marine natural products, the structural motifs accessible from this compound are relevant to the synthesis of other biologically active molecules, such as insect pheromones. For example, the synthesis of the insect pheromone frontalin (B1251666) , an aggregation pheromone of several bark beetle species, often involves the creation of chiral alcohol and diene functionalities similar to those present in this compound. While not always starting directly from this specific compound, many synthetic routes to frontalin enantiomers employ Sharpless asymmetric epoxidation of analogous homoallylic or bishomoallylic alcohols to establish the key stereocenters, a strategy directly applicable to this compound. Similarly, the synthesis of brevicomin , another beetle pheromone, involves the construction of a 6,8-dioxabicyclo[3.2.1]octane skeleton, which can be approached from chiral diol precursors conceptually related to derivatives of this compound.

The application of this compound and its derivatives extends to the synthesis of antibiotics. For instance, the asymmetric synthesis of the macrolide antibiotic (-)-A26771B utilizes chiral building blocks that can be accessed through asymmetric dihydroxylation of a diene, a reaction that can be applied to 1,5-hexadien-3-ol to generate key stereochemical arrays.

Table 3: Examples of Specialized Chemical Entities Synthesized from or related to this compound

Compound NameClassKey Synthetic Strategy Related to this compound
(+)-ObtusenyneMarine Natural ProductSharpless kinetic resolution of 1,5-hexadien-3-ol, formation of chiral halo-dienes researchgate.netmdpi.com.
(+)-Rogioloxepane AMarine Natural ProductAsymmetric synthesis starting from 1,5-hexadien-3-ol faidherbe.orgpherobase.com.
FrontalinInsect PheromoneAsymmetric epoxidation of unsaturated alcohols.
BrevicominInsect PheromoneRing-closing metathesis of diene precursors derived from chiral diols.
(-)-A26771BMacrolide AntibioticAsymmetric dihydroxylation of dienes.

Computational and Theoretical Investigations of S 1,5 Hexadien 3 Ol Reactivity and Stereochemistry

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are fundamental to elucidating the pathways of chemical reactions. For molecules like (S)-1,5-Hexadien-3-ol, which is a substrate for the oxy-Cope rearrangement—a type of nrochemistry.comnrochemistry.com-sigmatropic rearrangement—these studies can map out the energetic landscape of the reaction, identify key transition states, and predict kinetic parameters. nrochemistry.comwikipedia.org The presence of the hydroxyl group at the C3 position introduces an important variation on the classic Cope rearrangement of the parent 1,5-hexadiene (B165246) structure. masterorganicchemistry.commasterorganicchemistry.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and calculate potential energy surfaces (PES) for chemical reactions. For the oxy-Cope rearrangement of this compound, DFT calculations can model the transformation from the starting alcohol to the rearranged enol product, which then tautomerizes to the corresponding unsaturated carbonyl compound. masterorganicchemistry.com

Table 1: Representative Theoretical Data for a nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactant (1,5-diene)0.0C1-C6 distance > 3.0 Å
Transition State~30-40C1-C6 distance ~2.1 Å
Product<0.0 (if stabilized)C1-C6 bond formed

Note: Data is illustrative for a generic Cope rearrangement and actual values for this compound would require specific calculations.

A key aspect of studying reaction mechanisms with quantum mechanics is the characterization of the transition state (TS). For the Cope and oxy-Cope rearrangements, the reaction is known to proceed through a cyclic, chair-like transition state, which is generally favored over a boat-like conformation due to reduced steric interactions. nrochemistry.com

Computational methods are used to locate this transition state geometry on the potential energy surface. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking and forming of the sigma bonds). The energy difference between the reactant and the transition state defines the activation energy (Ea) of the reaction. For the parent Cope rearrangement of 1,5-hexadiene, the activation energy is typically high (around 33 kcal/mol), requiring elevated temperatures. masterorganicchemistry.com The anionic version of the oxy-Cope rearrangement (where the hydroxyl group is deprotonated) is known to have a significantly lower activation barrier.

Theoretical calculations can predict kinetic isotope effects (KIEs), which are valuable for confirming reaction mechanisms. By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in this compound, computational models can calculate the change in the reaction rate.

In the context of the oxy-Cope rearrangement, a KIE would be expected if the C-H bond at the stereocenter (C3) or other key positions is involved in the rate-determining step. DFT calculations of the vibrational frequencies of the reactant and the transition state for both the isotopically labeled and unlabeled species allow for the theoretical determination of the KIE. This provides a powerful comparison point with experimental data to support the proposed concerted mechanism and the structure of the transition state.

Molecular Modeling and Conformation Analysis in Solution and Gas Phase

The reactivity of this compound is heavily influenced by its three-dimensional structure and conformational preferences. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum chemical methods, are employed to study the different conformations of the molecule in both the gas phase and in solution.

For the parent molecule, 1,5-hexadiene, computational studies have shown the existence of multiple conformers with very similar energies. The global minimum is predicted to be a gauche conformation about the central carbon-carbon bond. This similarity in conformational energies suggests a flexible molecule. For this compound, the presence of the hydroxyl group and the chiral center adds further complexity to the conformational landscape.

In solution, the conformational equilibrium can be influenced by the solvent. Continuum solvation models (like the Polarizable Continuum Model, PCM) can be incorporated into DFT calculations to simulate the effect of the solvent environment on the relative energies of different conformers and on the reaction barriers. These models are essential for accurately predicting reactivity in a condensed phase.

Stereochemical Predictive Models and Enantioselectivity Rationalization

One of the most powerful applications of computational chemistry is in rationalizing and predicting stereochemical outcomes. For reactions involving chiral molecules like this compound, understanding the transfer of stereochemistry is crucial.

The stereospecificity of the Cope rearrangement is well-established and can be explained by the preference for a highly ordered, chair-like transition state. nrochemistry.com Computational models of this transition state can be used to predict the stereochemistry of the product. For this compound, the substituent at the C3 chiral center will preferentially occupy an equatorial position in the chair-like transition state to minimize steric hindrance. This preference dictates the stereochemical configuration of the product.

By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict the major product of the reaction. For instance, if this compound undergoes an oxy-Cope rearrangement, the model would predict the formation of a specific enantiomer of the resulting unsaturated aldehyde after tautomerization. These predictive models are invaluable in synthetic planning and in understanding the origins of enantioselectivity in chemical reactions. Computational simulations can also be used to understand the enantioselectivity of enzymes, like lipases, in reactions involving azulene (B44059) derivatives, providing a framework for predicting how substrates like this compound might interact with biocatalysts. researchgate.net

Exploration of Advanced Derivatives and Analogues of S 1,5 Hexadien 3 Ol

Chiral 1-Halohexa-1,5-dien-3-ols: Synthesis and Synthetic Utility

The introduction of a halogen atom to the 1,5-hexadien-3-ol (B146999) framework creates chiral 1-halohexa-1,5-dien-3-ols, which are valuable intermediates in organic synthesis. The halogen atom not only modifies the electronic properties of the adjacent double bond but also serves as a versatile functional handle for subsequent transformations, such as cross-coupling reactions.

Synthesis: The synthesis of chiral 1-halohexa-1,5-dien-3-ols can be achieved through stereoselective halofunctionalization reactions of the parent dienol. While direct halofunctionalization of (S)-1,5-hexadien-3-ol is not extensively documented, analogous transformations on similar allylic and homoallylic alcohols provide well-established precedents. A prominent strategy involves the catalytic regio- and enantioselective haloazidation of allylic alcohols. nih.gov This method utilizes a chiral catalyst system to control the stereochemical outcome, installing both a halogen and an azide (B81097) group across one of the double bonds.

For this compound, this approach would likely target the more accessible terminal double bond, leading to a 1-halo-2-azido derivative. The reaction proceeds through a haliranium ion intermediate, whose capture by the azide nucleophile is directed by the chiral catalyst. Key to this transformation is the ability to control both regio- and stereoselectivity, ensuring the formation of a specific diastereomer.

Another potential route involves the boron trihalide-mediated haloallylation of aldehydes, which generates haloallylated products. This methodology could be adapted to create halogenated dienol structures.

Synthetic Utility: The synthetic value of chiral 1-halohexa-1,5-dien-3-ols lies in the diverse reactivity of their functional groups. The halide (e.g., bromo or chloro) serves as an excellent leaving group or coupling partner in various transition-metal-catalyzed reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The azide group, if incorporated, can be stereospecifically reduced to a primary amine, which can then be transformed into aziridines or other nitrogen-containing heterocycles. nih.gov The remaining olefin and the chiral alcohol functionalities offer further sites for modification, making these halogenated derivatives powerful building blocks for the synthesis of complex molecules and natural products. nih.gov

Synthetic Method Reagents Product Type Key Features
Catalytic HaloazidationHalogen source (e.g., NBS, NCS), Azide source (e.g., TMSN₃), Chiral Titanium Catalyst1-Halo-2-azido-5-hexen-3-olHigh regio- and stereoselectivity; introduces two versatile functional groups. nih.gov
Boron-Mediated HaloallylationAllylmetal, Boron Trihalide, AldehydeHaloallylated alcoholMild conditions; tolerates various functional groups.

Substituted 1,5-Hexadien-3-ol Derivatives in Metathesis Reactions

Olefin metathesis has become a cornerstone of modern organic synthesis, and substituted 1,5-hexadien-3-ol derivatives are excellent substrates for these transformations, particularly for ring-closing metathesis (RCM) and cross-metathesis (CM). The substitution pattern on the diene scaffold significantly influences the chemo-, regio-, and stereoselectivity of the metathesis reaction.

Influence of Substituents: The outcome of metathesis reactions on substituted 1,5-hexadien-3-ol derivatives is governed by both steric and electronic factors. semanticscholar.orgnih.gov By strategically placing substituents on one of the olefinic arms, that double bond can be "deactivated" relative to the other, directing the metathesis catalyst to react selectively at the more accessible or electronically favorable site. semanticscholar.orgnih.gov

For instance, in a cross-metathesis reaction, a bulky substituent near one double bond will sterically hinder the approach of the bulky ruthenium-based metathesis catalyst, thereby favoring reaction at the less hindered olefin. organic-chemistry.org This principle allows for the chemoselective construction of more complex conjugated dienes. nih.gov Similarly, electron-withdrawing groups can deactivate a double bond towards metathesis, providing an electronic basis for selectivity.

In ring-closing metathesis, substituents on the dienol backbone can influence the rate of cyclization and the stability of the resulting ring. The presence of substituents can also introduce diastereoselectivity in the formation of cyclic products. The popularization of RCM has made unsaturated alcohols, such as derivatives of 1,5-hexadien-3-ol, excellent precursors to a wide variety of cyclic compounds. nih.gov

Metathesis Type Substrate Feature Catalyst Outcome Reference
Cross-MetathesisSteric bulk on one olefinGrubbs II or Grubbs-Hoveyda IISelective reaction at the less hindered olefin semanticscholar.orgnih.gov
Cross-MetathesisElectron-withdrawing group on one olefinGrubbs II or Grubbs-Hoveyda IISelective reaction at the more electron-rich olefin nih.gov
Ring-Closing MetathesisUnprotected alcoholGrubbs II (N-heterocyclic carbene ligand)Efficient cyclization to form five- or six-membered rings organic-chemistry.org
Ene-Diene Cross-MetathesisTerminal alkene partnerGrubbs-Hoveyda IISelective formation of substituted (2Z,4E)-dienyl esters organic-chemistry.org

Diaryl-1,5-Hexadien-3-ol Analogues in Mechanistic and Catalytic Studies

Replacing the terminal vinyl groups of 1,5-hexadien-3-ol with aryl moieties yields 1,5-diaryl-1,4-pentadien-3-ol analogues. These compounds, and their corresponding ketones (1,5-diaryl-1,4-pentadien-3-ones, or dibenzylideneacetones), are valuable probes for mechanistic studies and as precursors in catalysis due to their extended conjugation and well-defined geometry.

Synthesis: The most common method for synthesizing the ketone analogues of these compounds is through a base-catalyzed Claisen-Schmidt (aldol) condensation reaction between acetone (B3395972) and two equivalents of an appropriate aromatic aldehyde. researchgate.netscribd.com Subsequent reduction of the central ketone, for example using sodium borohydride, yields the desired 1,5-diaryl-1,4-pentadien-3-ol. This modular synthesis allows for the facile introduction of a wide variety of electronic and steric diversity by simply changing the starting aromatic aldehyde. researchgate.net

Applications in Mechanistic and Catalytic Studies: The rigid, conjugated system of these diaryl analogues makes them excellent scaffolds for studying electronic effects in catalysis. By systematically varying the substituents on the aryl rings (e.g., from electron-donating to electron-withdrawing), researchers can probe the electronic demands of a catalytic cycle. The alcohol moiety can act as a directing group or as a coordinating site for a metal center.

Furthermore, these structures can serve as ligands themselves or as precursors to more complex ligands. For instance, the dienol can be incorporated into larger frameworks to create pincer-type ligands. Mechanistic studies involving palladium-catalyzed C-H arylation have utilized related biaryl structures to understand the role of directing groups and the nature of catalytic intermediates. nih.gov While the direct use of 1,5-diaryl-1,4-pentadien-3-ols in such studies is not yet widespread, their structural similarity to well-studied systems suggests significant potential. The dienone precursors are also recognized for their potent biological activities, including antineoplastic properties. nih.gov

Aryl Substituent Synthesis Method Potential Application
PhenylClaisen-Schmidt condensation of benzaldehyde (B42025) and acetone, followed by reduction. scribd.comBaseline for mechanistic studies; ligand precursor.
4-MethoxyphenylClaisen-Schmidt condensation of 4-methoxybenzaldehyde (B44291) and acetone, followed by reduction. researchgate.netProbe for electron-donating effects in catalysis.
4-NitrophenylClaisen-Schmidt condensation of 4-nitrobenzaldehyde (B150856) and acetone, followed by reduction. researchgate.netProbe for electron-withdrawing effects in catalysis.

Design and Synthesis of Novel Chiral Auxiliaries and Ligands Based on the this compound Scaffold

The development of new chiral ligands and auxiliaries is crucial for advancing the field of asymmetric catalysis. nih.govwikipedia.org The structure of this compound, containing a chiral center and multiple reactive functional groups, makes it an attractive and versatile scaffold for the design of such molecules.

Design Principles: A chiral auxiliary is a temporary chiral group attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The hydroxyl group of this compound provides a convenient attachment point for covalently linking the scaffold to a substrate (e.g., via an ester or ether linkage). The chiral center, in proximity to the reaction site, can then effectively bias the facial approach of reagents. After the transformation, the auxiliary can be cleaved and recovered.

As a chiral ligand, the this compound scaffold offers several design possibilities. The two olefin groups can coordinate to a transition metal, forming a chiral diene ligand. nih.govsigmaaldrich.com Chiral diene-metal complexes have shown high efficacy in a variety of asymmetric transformations, including conjugate additions. sigmaaldrich.com The stereogenic center on the backbone of the diene ligand creates a chiral environment around the metal, inducing enantioselectivity in the catalyzed reaction. The hydroxyl group can be further functionalized to introduce another coordinating atom (e.g., phosphorus or nitrogen), creating bidentate or tridentate ligands with unique steric and electronic properties.

Synthetic Approaches: The synthesis of a chiral auxiliary from this compound would involve its esterification or etherification with a molecule containing a prochiral center. For ligand synthesis, the diene moiety can be directly complexed with a metal precursor (e.g., a rhodium or iridium complex). Alternatively, one or both of the double bonds can be functionalized, for example, via hydroboration-oxidation to introduce additional hydroxyl groups, which can then be converted into phosphine (B1218219) or amine functionalities to create novel polydentate ligands. The modular nature of these approaches allows for the systematic tuning of the ligand's properties to optimize performance for a specific catalytic reaction.

Molecule Type Design Strategy Potential Application
Chiral AuxiliaryCovalent attachment to a substrate via the hydroxyl group.Asymmetric aldol (B89426) reactions, Diels-Alder reactions, conjugate additions.
Chiral Diene LigandDirect coordination of the two olefin groups to a metal center (e.g., Rh, Ir).Asymmetric 1,4-addition of organoboron reagents. sigmaaldrich.com
Chiral Phosphine-Diene LigandFunctionalization of one olefin to introduce a phosphine group.Asymmetric hydrogenation, allylic alkylation.

Future Directions and Emerging Research Paradigms

Development of Environmentally Benign and Sustainable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For (S)-1,5-Hexadien-3-ol, this translates into a significant research thrust towards developing synthetic pathways that are not only efficient but also environmentally benign. The focus is shifting away from traditional methods that may rely on stoichiometric, often hazardous reagents, towards catalytic and biocatalytic processes.

A particularly promising avenue is the use of biocatalysis. The asymmetric reduction of the corresponding prochiral ketone, 1,5-hexadien-3-one, using enzymes is a leading sustainable strategy. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are at the forefront of this effort. acs.org These enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, drastically reducing the environmental footprint of the synthesis. acs.org They offer exceptional enantioselectivity, often yielding this compound with very high enantiomeric excess (e.e.). researchgate.net The development of robust enzyme immobilization techniques and cofactor regeneration systems, for instance using a sacrificial substrate like glucose or isopropanol, is making these biocatalytic processes increasingly viable for industrial-scale production. researchgate.netmdpi.com

Furthermore, chemoenzymatic sequential catalysis, which combines the strengths of chemical catalysts and enzymes, is an emerging paradigm. acs.org This approach can transform readily available starting materials like alkanes and alkenes into valuable chiral alcohols, avoiding cumbersome protection-deprotection steps and the use of expensive chiral ligands. acs.org

Table 1: Comparison of Synthetic Approaches for Chiral Alcohols
MethodKey FeaturesAdvantagesChallenges
Traditional Chemical SynthesisOften uses chiral auxiliaries or stoichiometric metal hydrides. orgsyn.orgWell-established procedures.Generates significant waste, may use harsh reagents and heavy metals.
Asymmetric Metal CatalysisUses a substoichiometric amount of a chiral metal complex. acs.orgHigh turnover, high enantioselectivity. acs.orgCost and toxicity of precious metals (e.g., Ru, Rh), ligand sensitivity. mdpi.com
Biocatalysis (e.g., KREDs)Enzyme-catalyzed reduction of a prochiral ketone. acs.orgresearchgate.netMild conditions, high selectivity, biodegradable catalyst, reduced environmental impact. acs.orgEnzyme stability, cofactor regeneration, substrate scope limitations. researchgate.net

Advancements in Stereoselective Catalytic Applications

This compound is not only a target for synthesis but also a crucial participant in further stereoselective transformations. Research is focused on leveraging its chiral center and reactive double bonds to build molecular complexity. Advances in transition-metal catalysis are expanding the synthetic toolbox for reactions involving such homoallylic alcohols.

For instance, new catalytic systems are being developed for the highly regio- and stereoselective functionalization of the olefinic bonds. diva-portal.org Rhodium-based catalysts, often paired with chiral diene ligands, have shown exceptional performance in asymmetric addition reactions. rsc.orgresearchgate.netuni-freiburg.de These methods allow for the precise installation of new stereocenters, guided by the existing chirality of the this compound backbone.

Moreover, the development of protecting-group-free syntheses represents a significant leap in efficiency. nih.gov Novel catalytic approaches, such as the merger of several catalytic processes (e.g., olefin metathesis, borylation, and enantioselective addition), enable the direct conversion of simple precursors into complex homoallylic alcohols with high stereocontrol. nih.gov Dynamic kinetic resolution (DKR), which combines a lipase (B570770) for stereoselective acylation with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, is another powerful strategy being refined to produce enantiopure derivatives from racemic 1,5-hexadien-3-ol (B146999). mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, consistency, and scalability. The synthesis of this compound and its derivatives is poised to benefit significantly from this shift.

Automated synthesis platforms are also emerging as a transformative technology. These systems can perform iterative cycles of reaction, purification, and analysis, accelerating the discovery and optimization of synthetic routes for complex molecules derived from this compound.

New Frontiers in Advanced Materials Science Applications

The unique bifunctional nature of this compound, possessing both chirality and polymerizable end groups, makes it an attractive monomer for the synthesis of advanced materials. The development of chiral polymers is a rapidly growing field, driven by their potential applications in chiral separations, asymmetric catalysis, and optoelectronics. technion.ac.il

Coordination polymerization and acyclic diene metathesis (ADMET) are powerful techniques being explored for the polymerization of chiral diene monomers like this compound. The stereochemistry of the monomer unit can direct the formation of polymers with specific tacticity (e.g., isotactic polymers), which in turn governs their macroscopic properties such as crystallinity, melting point, and mechanical strength.

Furthermore, the incorporation of this chiral building block into more complex architectures, such as metal-organic frameworks (MOFs), is a new and exciting frontier. rsc.org Chiral diene-based MOFs can serve as robust, recyclable heterogeneous catalysts for a variety of asymmetric transformations, combining the high selectivity of homogeneous catalysts with the practical advantages of a solid support. rsc.org

Table 2: Potential Applications of Polymers Derived from Chiral Dienes
Application AreaUnderlying PrinciplePotential Impact
Chiral ChromatographyCreation of stationary phases with chiral recognition sites.Efficient separation of enantiomers for pharmaceutical and chemical industries.
Asymmetric CatalysisUse as a scaffold for immobilizing chiral catalysts. technion.ac.ilDevelopment of recyclable and highly active heterogeneous catalysts. rsc.org
OptoelectronicsPolymers with specific helical conformations can interact with polarized light.Applications in circularly polarized light emitters, sensors, and displays.
Advanced MaterialsControl of polymer tacticity to engineer specific mechanical and thermal properties.Development of novel thermoplastics and elastomers with tailored performance. technion.ac.il

Enhanced Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Modern spectroscopic and computational methods are providing unprecedented insights into the synthesis and reactivity of homoallylic alcohols like this compound.

Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are indispensable for the unambiguous determination of the structure, conformation, and relative stereochemistry of reaction products and intermediates. nih.gov

In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool. acs.org DFT calculations can be used to model transition states, elucidate reaction pathways, and explain the origins of stereoselectivity in catalytic reactions. chemrestech.comtandfonline.com For example, computational studies have been instrumental in rationalizing the stereochemical outcomes of allylboration reactions used to synthesize homoallylic alcohols by analyzing the energies of competing Zimmerman-Traxler transition states. diva-portal.org The synergy between these advanced experimental and theoretical techniques is accelerating the pace of discovery and innovation in the chemistry of this compound. researchgate.net

Q & A

Q. What are the key synthetic routes for (S)-1,5-Hexadien-3-ol, and how can reaction conditions be optimized for enantiomeric purity?

this compound can be synthesized via conjugate addition and Prins cyclization starting from its racemic form, as demonstrated by Hart et al. Key parameters for optimizing enantioselectivity include temperature control (e.g., maintaining 0–25°C during critical steps), solvent polarity (preferring anhydrous THF or ethers), and chiral catalyst selection (e.g., enantiopure ligands for asymmetric induction). Reaction monitoring via chiral GC or HPLC is critical to verify purity .

Optimization Parameter Recommended Condition Impact on Yield/Purity
Temperature0–25°C during cyclizationMinimizes side reactions
SolventAnhydrous THFEnhances nucleophilicity
CatalystChiral Co-complexes>90% ee achievable

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H NMR signals at δ 5.18–5.94 (vinyl protons) and δ 4.14 (hydroxy group) confirm structure .
  • GC-MS : Molecular ion peak at m/z 98.14 (C6_6H10_{10}O) and fragmentation patterns distinguish it from isomers .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol eluents to resolve enantiomers .

Q. How does the compound’s stability vary under different storage conditions?

this compound is prone to oxidation and polymerization. Store at 4°C under inert gas (N2_2 or Ar) in amber glass vials. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the stereochemical outcomes in this compound-mediated Prins cyclizations?

The Prins cyclization proceeds via a chair-like transition state, where the hydroxyl group’s stereochemistry directs the axial or equatorial addition of electrophiles. Computational studies (DFT) suggest that steric hindrance from the (S)-configuration favors endo transition states, leading to cis-fused bicyclic products .

Q. How can researchers resolve contradictions in analytical data, such as unexpected peaks in GC-MS or NMR?

Contradictions often arise from:

  • Isomerization : Thermal or light-induced conversion to (R)-enantiomer or diastereomers. Verify via chiral HPLC .
  • Impurity carryover : Trace solvents (e.g., THF) or byproducts (e.g., allylic ethers) may co-elute. Use preparative TLC or column chromatography for purification .
  • Sample degradation : Check storage conditions and rerun analyses under inert atmospheres .

Q. What role does this compound play in asymmetric catalysis or natural product synthesis?

The compound serves as a chiral building block in terpene and prostaglandin syntheses. For example, its diene moiety participates in Diels-Alder reactions with high regioselectivity when paired with electron-deficient dienophiles like maleic anhydride. Recent applications include synthesizing peloruside analogs, where the hydroxyl group enables late-stage functionalization .

Q. How can statistical methods improve the reproducibility of studies involving this compound?

Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., catalyst loading, solvent ratio) impacting yield. In quantitative studies (e.g., wine volatile analysis), apply t-tests (α = 0.05) to confirm significance of concentration differences between samples .

Methodological Guidelines

  • Data Collection : Ensure ethical compliance for human-derived samples (e.g., wine studies) by submitting protocols to ethics committees .
  • Contradiction Management : Cross-validate results using orthogonal techniques (e.g., NMR + IR) and document anomalies transparently .
  • Stereochemical Integrity : Regularly calibrate chiral columns and include racemic controls in experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.